Cas no 68837-59-2 (4-Bromo-2-methylbenzoic acid)
4-Bromo-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-methylbenzoic acid
- 2-Methyl -4-Bromobenzoic acid
- RARECHEM AL BO 0455
- 4-Bromo-o-toluic acid
- 4-Bromo-2-Methylbenzoic Acid 2-Methyl-4-Bromobenzoic Acid
- 2-methyl-4-bromo-benzoic acid
- 4-Brom-2-methyl-benzoesaeure
- 4-BROMO-2-METHYL-BENZOIC ACID
- Benzoic acid,4-bromo-2-methyl
- o-Toluicacid, 4-bromo- (6CI)
- NSC 243710
- 2-Methyl-4-bromobenzoic acid
- 4-Bromo-2-methylbenzoicacid
- SCHEMBL6360
- FT-0617789
- AM20061235
- NSC-243710
- EN300-43616
- DTXSID40218940
- B3337
- 68837-59-2
- W-104655
- EINECS 272-437-7
- AC-3341
- A1-00378
- J-508484
- NS00036718
- AKOS005255241
- 2-methyl-4-bromo benzoic acid
- CS-W004863
- BCP24562
- A1776
- W689VK4N9Y
- NSC243710
- 4bromo-2-methylbenzoic acid
- 4-Bromo-2-methylbenzoic acid, 97%
- SB38331
- CK2239
- MFCD00040905
- Z443357522
- HY-W004863
- PS-7948
- UNII-W689VK4N9Y
- methyl 4-bromobenzoic acid
- 4-Bromo-2-methyl benzoic acid
- SY004437
- Ethylacetoacetatepropyleneglycolketal
- Benzoic acid, 4-bromo-2-methyl-
- 4-Bromo-2-methylbenzoic acid,98%
- AE-562/43460583
- DTXCID90141431
- 272-437-7
- FB64187
-
- MDL: MFCD00040905
- Inchi: 1S/C8H7BrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
- InChI Key: RVCJOGNLYVNRDN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=O)O)=C(C)C=1
- BRN: 2249816
Computed Properties
- Exact Mass: 213.96300
- Monoisotopic Mass: 213.96294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Slightly white powder.
- Melting Point: 179.0 to 185.0 deg-C
- Boiling Point: 310.1℃ at 760 mmHg
- Flash Point: 141.3℃
- Water Partition Coefficient: Insoluble in water.
- PSA: 37.30000
- LogP: 2.45570
- Solubility: Insoluble in water
4-Bromo-2-methylbenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S26-S36/37/39-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- HazardClass:IRRITANT
- PackingGroup:Ⅲ
- Storage Condition:Store at room temperature
- Risk Phrases:R22
4-Bromo-2-methylbenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Bromo-2-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 665126-5G |
4-Bromo-2-methylbenzoic acid |
68837-59-2 | 97% | 5G |
¥652.36 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 665126-25G |
4-Bromo-2-methylbenzoic acid |
68837-59-2 | 97% | 25G |
¥2472.47 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 665126-100G |
4-Bromo-2-methylbenzoic acid |
68837-59-2 | 97% | 100G |
¥5613.61 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B824092-500g |
4-Bromo-2-methylbenzoic acid |
68837-59-2 | 98% | 500g |
3,428.00 | 2021-05-17 | |
| Matrix Scientific | 032351-25g |
4-Bromo-2-methylbenzoic acid, 97% |
68837-59-2 | 97% | 25g |
$47.00 | 2023-09-11 | |
| Matrix Scientific | 032351-100g |
4-Bromo-2-methylbenzoic acid, 97% |
68837-59-2 | 97% | 100g |
$129.00 | 2023-09-11 | |
| TRC | B697023-500mg |
4-Bromo-2-methylbenzoic acid |
68837-59-2 | 500mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B697023-1g |
4-Bromo-2-methylbenzoic acid |
68837-59-2 | 1g |
$ 60.00 | 2022-06-06 | ||
| TRC | B697023-2.5g |
4-Bromo-2-methylbenzoic acid |
68837-59-2 | 2.5g |
$ 87.00 | 2023-04-18 | ||
| TRC | B697023-5g |
4-Bromo-2-methylbenzoic acid |
68837-59-2 | 5g |
$ 98.00 | 2023-04-18 |
4-Bromo-2-methylbenzoic acid Suppliers
4-Bromo-2-methylbenzoic acid Related Literature
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1. 416. Synthesis and reactions of some cyclohexadienonesJ. R. Merchant,V. B. Desai J. Chem. Soc. 1964 2258
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Rong Wang,Yijun Zheng,Xiaofu Li,Junxian Chen,Jiaxi Cui,Jie Zhang,Xinhua Wan Polym. Chem. 2016 7 3134
Additional information on 4-Bromo-2-methylbenzoic acid
4-Bromo-2-methylbenzoic Acid: A Comprehensive Overview
4-Bromo-2-methylbenzoic acid, identified by the CAS number 68837-59-2, is a significant organic compound with a diverse range of applications in various fields. This compound, characterized by its bromine and methyl substituents on the benzoic acid backbone, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and material sciences. Recent advancements in synthetic methodologies and its incorporation into novel molecular frameworks have further highlighted its importance in contemporary research.
The structure of 4-bromo-2-methylbenzoic acid consists of a benzene ring with a carboxylic acid group at position 1, a methyl group at position 2, and a bromine atom at position 4. This substitution pattern imparts specific electronic and steric effects, making it a versatile building block for constructing complex molecules. The compound's stability under various reaction conditions and its ability to participate in multiple types of reactions, such as nucleophilic aromatic substitution and coupling reactions, have made it a valuable intermediate in organic synthesis.
Recent studies have explored the use of 4-bromo-2-methylbenzoic acid in drug discovery efforts. Researchers have utilized this compound as a precursor for developing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. For instance, its derivatives have shown promising anti-proliferative activity against cancer cell lines, suggesting potential applications in oncology. Additionally, the compound's role in the synthesis of agrochemicals has been explored, with some derivatives demonstrating effective pest control properties.
In the realm of material sciences, 4-bromo-2-methylbenzoic acid has been employed as a precursor for the development of advanced materials such as polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions has led to the creation of porous materials with applications in gas storage and catalysis. Recent breakthroughs in MOF synthesis using this compound have showcased its potential in creating highly efficient catalysts for industrial processes.
The synthesis of 4-bromo-2-methylbenzoic acid has also seen significant improvements. Traditional methods involving Friedel-Crafts acylation or bromination have been complemented by modern techniques such as microwave-assisted synthesis and enzymatic catalysis. These advancements have not only enhanced the yield and purity of the compound but also reduced the environmental impact of its production.
In conclusion, 4-bromo-2-methylbenzoic acid, with its unique chemical structure and versatile properties, continues to be a focal point in both academic and industrial research. Its applications span across multiple disciplines, driven by ongoing innovations in synthetic methodologies and molecular design. As research progresses, this compound is expected to unlock new possibilities in drug development, material science, and beyond.
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